molecular formula C20H25BrClN5O2 B2831218 8-Bromo-1-butyl-7-[3-(5-chloro-2-methylanilino)propyl]-3-methylpurine-2,6-dione CAS No. 1795083-56-5

8-Bromo-1-butyl-7-[3-(5-chloro-2-methylanilino)propyl]-3-methylpurine-2,6-dione

Cat. No. B2831218
CAS RN: 1795083-56-5
M. Wt: 482.81
InChI Key: YKEOSIJGOABUMP-UHFFFAOYSA-N
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Description

8-Bromo-1-butyl-7-[3-(5-chloro-2-methylanilino)propyl]-3-methylpurine-2,6-dione, also known as AG-490, is a small molecule inhibitor that was first synthesized in 1994. It has been extensively studied for its potential as a therapeutic agent in cancer treatment due to its ability to inhibit the activity of the Janus kinase (JAK) family of enzymes.

Mechanism of Action

8-Bromo-1-butyl-7-[3-(5-chloro-2-methylanilino)propyl]-3-methylpurine-2,6-dione exerts its inhibitory effect on JAK enzymes by binding to the ATP-binding site of these enzymes, thereby preventing their activation. This inhibition leads to the downregulation of downstream signaling pathways that are involved in cell growth and proliferation.
Biochemical and physiological effects:
8-Bromo-1-butyl-7-[3-(5-chloro-2-methylanilino)propyl]-3-methylpurine-2,6-dione has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell growth and proliferation, and suppress the expression of various oncogenes. Additionally, 8-Bromo-1-butyl-7-[3-(5-chloro-2-methylanilino)propyl]-3-methylpurine-2,6-dione has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of 8-Bromo-1-butyl-7-[3-(5-chloro-2-methylanilino)propyl]-3-methylpurine-2,6-dione is its specificity for JAK enzymes, which allows for targeted inhibition of these enzymes without affecting other signaling pathways. However, one limitation of 8-Bromo-1-butyl-7-[3-(5-chloro-2-methylanilino)propyl]-3-methylpurine-2,6-dione is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of potential future directions for research involving 8-Bromo-1-butyl-7-[3-(5-chloro-2-methylanilino)propyl]-3-methylpurine-2,6-dione. One area of interest is the development of more potent and selective JAK inhibitors based on the structure of 8-Bromo-1-butyl-7-[3-(5-chloro-2-methylanilino)propyl]-3-methylpurine-2,6-dione. Additionally, further studies are needed to better understand the mechanisms underlying the anti-cancer effects of 8-Bromo-1-butyl-7-[3-(5-chloro-2-methylanilino)propyl]-3-methylpurine-2,6-dione and to identify potential synergistic therapies that could enhance its therapeutic efficacy. Finally, there is also interest in exploring the potential of 8-Bromo-1-butyl-7-[3-(5-chloro-2-methylanilino)propyl]-3-methylpurine-2,6-dione as a therapeutic agent in other disease contexts, such as autoimmune disorders and inflammatory diseases.

Synthesis Methods

8-Bromo-1-butyl-7-[3-(5-chloro-2-methylanilino)propyl]-3-methylpurine-2,6-dione can be synthesized through a multi-step process involving the reaction of 8-bromo-1-butanol with 7-chloro-3-methylpurine-2,6-dione in the presence of a base, followed by the reaction of the resulting product with 3-(5-chloro-2-methylanilino)propylamine.

Scientific Research Applications

8-Bromo-1-butyl-7-[3-(5-chloro-2-methylanilino)propyl]-3-methylpurine-2,6-dione has been studied extensively for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the activity of JAK enzymes, which are involved in the regulation of cell growth and proliferation. This inhibition can lead to the suppression of tumor cell growth and the induction of apoptosis (programmed cell death) in cancer cells.

properties

IUPAC Name

8-bromo-1-butyl-7-[3-(5-chloro-2-methylanilino)propyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BrClN5O2/c1-4-5-10-27-18(28)16-17(25(3)20(27)29)24-19(21)26(16)11-6-9-23-15-12-14(22)8-7-13(15)2/h7-8,12,23H,4-6,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEOSIJGOABUMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(N=C(N2CCCNC3=C(C=CC(=C3)Cl)C)Br)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-1-butyl-7-[3-(5-chloro-2-methylanilino)propyl]-3-methylpurine-2,6-dione

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